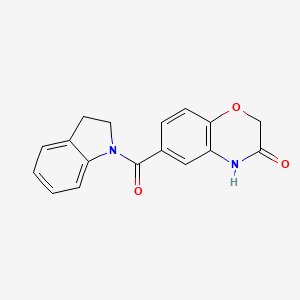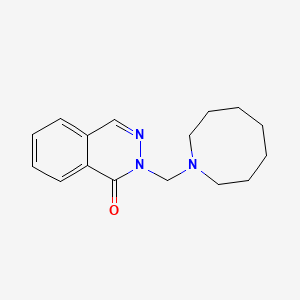![molecular formula C20H19ClN2O B7462926 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride](/img/structure/B7462926.png)
1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPHP or 4'-Methyl-α-pyrrolidinohexiophenone hydrochloride. It belongs to the class of pyrrolidinophenone derivatives and has a molecular formula of C20H25NO.HCl.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which results in an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the psychostimulant effects of MPHP.
Biochemical and Physiological Effects:
The use of this compound has been shown to have various biochemical and physiological effects. It has been found to increase locomotor activity, induce hyperthermia, and cause an increase in heart rate and blood pressure. MPHP has also been shown to have anxiogenic effects, which can lead to increased anxiety and stress levels in users.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride in lab experiments is its ability to induce psychostimulant effects similar to those of other commonly abused drugs, such as cocaine and amphetamines. This makes it a valuable tool for studying the mechanisms of addiction and substance abuse. However, the use of MPHP in lab experiments is also associated with certain limitations, such as the potential for abuse and addiction, and the lack of information regarding its long-term effects on human health.
Direcciones Futuras
There are several future directions for research on 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride. One area of interest is the development of new therapeutic agents for the treatment of addiction and related disorders. MPHP has been shown to have potential as a treatment for cocaine addiction, and further research in this area could lead to the development of new drugs with similar properties. Another area of interest is the investigation of the long-term effects of MPHP on human health, as well as its potential for abuse and addiction. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as forensic toxicology and drug testing.
Métodos De Síntesis
The synthesis of 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride can be achieved through various methods. One of the commonly used methods involves the reaction of 4-methyl-2-nitrobenzaldehyde with 4-methylquinoline in the presence of ammonium acetate, followed by reduction with sodium borohydride. The resulting product is then reacted with 1-bromo-2-phenyl-1-pentanone to yield 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one. The hydrochloride salt is obtained by reacting the free base with hydrochloric acid.
Aplicaciones Científicas De Investigación
1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to exhibit psychostimulant properties and is often used as a research chemical in studies related to drug addiction, substance abuse, and related disorders. MPHP has also been investigated for its potential use in forensic toxicology and drug testing.
Propiedades
IUPAC Name |
1-[4-(4-methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O.ClH/c1-14-13-19(21-18-6-3-2-5-17(14)18)15-8-10-16(11-9-15)22-12-4-7-20(22)23;/h2-3,5-6,8-11,13H,4,7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMVGKKGCQSAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=CC=C(C=C3)N4CCCC4=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)


![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)

![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)
![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)

![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)
![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)

![6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7462920.png)
![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)